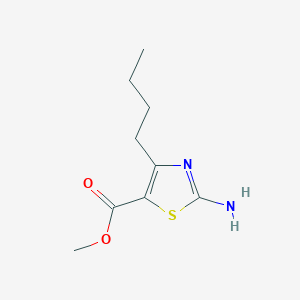
Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate” is a chemical compound that belongs to the class of 2-aminothiazoles . 2-Aminothiazoles are significant organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives, including “Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate”, involves several steps . The compounds are characterized by FTIR and NMR (1H and 13C) . The yield of the synthesized compounds is around 60%, with a melting point of 200–202 °C .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate” can be represented by the Inchi Code: 1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3, (H2,10,11) .Applications De Recherche Scientifique
Synthetic Studies and Compound Modifications
- Isomerization in Thiazoline Peptides: Studies have shown that amino acid residues connected to the thiazoline ring are completely racemized during thiazoline ring formation, highlighting the chemical behavior of thiazoline peptides in synthetic processes (Hirotsu, Shiba, & Kaneko, 1970).
- Corrosion Inhibition: Research has explored the application of thiazole derivatives as corrosion inhibitors for mild steel in acidic solutions, indicating the material's protective capabilities (Yüce, Mert, Kardaş, & Yazıcı, 2014).
- Antitumor and Antifilarial Agents: Derivatives of thiazole have been synthesized and evaluated for their potential as antitumor and antifilarial agents, showing promise in inhibiting cell proliferation and possessing in vivo activity against certain parasites (Kumar et al., 1993).
- Synthesis of Constrained Heterocyclic γ-Amino Acids: A new class of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) has been developed as mimics of protein secondary structures, showcasing the versatility of thiazole derivatives in designing biomimetic compounds (Mathieu et al., 2015).
Electrochemical and Photoluminescence Applications
- Electrocatalytic Carboxylation: An electrochemical approach to carboxylate 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, demonstrating the potential for sustainable carbon utilization (Feng et al., 2010).
- Fluorescent Materials from Biomass-Derived Compounds: The preparation of fluorescent materials through cross-coupling reactions involving biomass-derived furfural and amino acids has been explored, offering routes to environmentally friendly photoluminescent materials (Tanaka, Ashida, Tatsuta, & Mori, 2015).
Antimicrobial and Biological Activities
- Antimicrobial Studies: Some thiazole derivatives have been synthesized and assessed for their antimicrobial activities, providing insights into the structure-activity relationships essential for designing effective antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Propriétés
IUPAC Name |
methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-4-5-6-7(8(12)13-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKLVKRAFVLKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=N1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2649546.png)
![N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2649547.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2649549.png)
![ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2649550.png)
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2649552.png)


![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2649557.png)


